Mexiletine acetate

Descripción

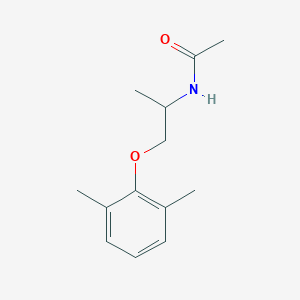

Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340814 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91452-27-6 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexiletine, a Class Ib antiarrhythmic agent, is a cornerstone in the management of ventricular arrhythmias and has shown particular efficacy in treating gain-of-function mutations of the cardiac sodium channel, Nav1.5, such as in Long QT Syndrome Type 3 (LQT3).[1][2] Its therapeutic action is rooted in a sophisticated, state-dependent blockade of the Nav1.5 channel. This technical guide provides an in-depth exploration of the molecular and biophysical mechanisms underpinning mexiletine's interaction with Nav1.5. We will dissect its preferential binding to specific channel conformations, detail its effects on channel gating kinetics, and provide validated experimental protocols for characterizing these interactions. This document is designed to serve as a comprehensive resource for scientists engaged in cardiovascular research and the development of next-generation antiarrhythmic therapies.

The Central Role of Nav1.5 in Cardiac Excitability

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary driver of the rapid upstroke (Phase 0) of the cardiac action potential in atrial and ventricular myocytes.[2] Its precise function is critical for the proper conduction of the electrical impulse that orchestrates coordinated heart muscle contraction.

Nav1.5, like other voltage-gated sodium channels, cycles through three principal conformational states in response to changes in membrane potential:

-

Resting (Closed) State: Predominant at negative resting membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing a massive influx of Na+ ions.

-

Inactivated State: Within milliseconds of opening, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized. This state is crucial for ensuring the refractory period and preventing sustained, uncontrolled firing.

The seamless transition between these states is fundamental to normal cardiac rhythm. Pathological alterations in Nav1.5 gating, often due to genetic mutations, can lead to life-threatening arrhythmias.[3] For instance, mutations that impair inactivation can cause a persistent "late" sodium current, prolonging the action potential and leading to conditions like LQT3.[4]

Mexiletine's Core Mechanism: State-Dependent Blockade

Mexiletine's clinical efficacy stems from its ability to selectively block Nav1.5 channels in a manner that is both voltage- and use-dependent .[5][6][7] This means its blocking potency increases as the channel is used more frequently (i.e., at higher heart rates) and when the membrane is more depolarized—conditions characteristic of tachyarrhythmias.[6]

This phenomenon is explained by the Modulated Receptor Hypothesis , which posits that a drug has different affinities for the different conformational states of the ion channel.[8] Mexiletine exhibits:

-

Low Affinity for the Resting State: At normal heart rates, when channels spend most of their time in the resting state, mexiletine has a weak effect. This is known as tonic block.[4][5]

-

High Affinity for the Open and Inactivated States: Mexiletine binds much more tightly to channels that are either open or, most significantly, in the inactivated state.[5][8][9]

During rapid heart rates, channels cycle frequently between the open and inactivated states, providing more high-affinity binding opportunities for mexiletine. The drug effectively "traps" the channel in a blocked, non-conducting state, thus reducing the number of available channels for subsequent depolarizations. This cumulative block suppresses the excitability of rapidly firing myocardial tissue while sparing tissue with normal firing rates.[6]

Molecular Binding Site

The binding site for mexiletine and other local anesthetic-like drugs is located within the inner pore of the Nav1.5 channel. It is formed by a cluster of critical amino acid residues in the S6 transmembrane segments of domains III and IV.[1] Mutational studies have identified key residues, particularly a phenylalanine in domain IV (F1762 in the human heart isoform), as crucial for high-affinity binding.[10][11] The interaction is thought to involve hydrophobic and π-π interactions between the drug's aromatic ring and these channel residues.[10][12]

Caption: The Modulated Receptor Hypothesis for mexiletine's action on Nav1.5 channels.

Biophysical Consequences of Mexiletine Binding

The interaction of mexiletine with Nav1.5 produces several measurable changes in the channel's gating properties:

-

Shift in Steady-State Inactivation: Mexiletine significantly shifts the voltage-dependence of steady-state inactivation to more hyperpolarized (negative) potentials.[1][13][14] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated (and thus unavailable) state in the presence of the drug. This is a key mechanism for reducing myocyte excitability.

-

Prolonged Recovery from Inactivation: The drug slows the rate at which channels recover from the inactivated state and return to the resting state.[1][13] This effect becomes more pronounced at higher stimulation frequencies, contributing significantly to use-dependent block.

-

Minimal Effect on Activation: In contrast to its profound effects on inactivation, mexiletine has little to no effect on the voltage-dependence of channel activation.[1][15][16]

-

Acceleration of Inactivation Kinetics: Some studies show that mexiletine can accelerate the rate of both fast and slow inactivation processes, further promoting the drug's preferred binding state.[1][13][15]

Experimental Protocols for Characterizing Mexiletine-Nav1.5 Interactions

The gold-standard technique for studying these mechanisms is whole-cell patch-clamp electrophysiology , typically using a heterologous expression system (e.g., HEK293 or CHO cells) stably expressing human Nav1.5 channels.[17][18]

Experimental Workflow Overview

Caption: Standard workflow for patch-clamp analysis of mexiletine's effect on Nav1.5.

Protocol 1: Assessing Use-Dependent Block

This protocol measures the cumulative block of Nav1.5 channels during a high-frequency train of depolarizations.

Objective: To quantify the frequency-dependent inhibition by mexiletine.

Methodology:

-

Cell Preparation: Plate HEK293 cells stably expressing Nav1.5 onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 135 CsF, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.3 with CsOH). Cesium and fluoride are used to block endogenous K+ and Cl- channels.

-

-

Recording:

-

Establish a stable whole-cell recording with a holding potential (Vh) of -120 mV.

-

Apply a train of 30 depolarizing pulses to -20 mV for 20 ms each. The frequency of the train is the variable of interest (e.g., 1 Hz, 5 Hz, 10 Hz).[15][19]

-

Record the peak inward Na+ current for each pulse in the train under control (drug-free) conditions.

-

Perfuse the cell with the desired concentration of mexiletine (e.g., 100 µM) for 3-5 minutes to allow for equilibration.

-

Repeat the pulse train protocol in the presence of mexiletine.

-

-

Data Analysis:

-

For both control and drug conditions, normalize the peak current of each pulse (Pn) to the peak current of the first pulse (P1).

-

Plot the normalized current (Pn/P1) against the pulse number.

-

The degree of use-dependent block is the difference in the reduction of the normalized current between the control and drug conditions, especially at the end of the pulse train.

-

Protocol 2: Determining the Voltage-Dependence of Steady-State Inactivation

This protocol measures how mexiletine alters the availability of channels at different membrane potentials.

Objective: To determine the shift in the steady-state inactivation curve (h∞ curve) induced by mexiletine.

Methodology:

-

Preparation and Solutions: As described in Protocol 1.

-

Recording:

-

From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.

-

Immediately following each pre-pulse, apply a constant test pulse to -20 mV for 20 ms to measure the fraction of channels that were available (i.e., not inactivated) after the conditioning step.

-

Record the peak current during the test pulse for each pre-pulse voltage.

-

Perform this protocol under control conditions and then after perfusion with mexiletine.

-

-

Data Analysis:

-

Normalize the peak current at each pre-pulse voltage (I) to the maximum peak current obtained (Imax), which typically occurs at the most negative pre-pulse potentials.

-

Plot the normalized current (I/Imax) as a function of the pre-pulse voltage.

-

Fit the data to a Boltzmann function: I/Imax = 1 / (1 + exp((V - V1/2) / k))

-

V1/2: The voltage at which half of the channels are inactivated.

-

k: The slope factor, which describes the steepness of the voltage dependence.

-

-

Compare the V1/2 values between control and mexiletine conditions. A negative shift in V1/2 indicates stabilization of the inactivated state.[1][14]

-

Quantitative Data Summary

The effects of mexiletine on Nav1.5 are dose-dependent. The following table summarizes typical biophysical parameters derived from patch-clamp experiments.

| Parameter | Condition | Typical Value | Significance | Reference |

| IC50 (Tonic Block) | Resting State (e.g., 0.1 Hz) | ~431 µM | Low affinity for resting channels, indicating minimal effect at normal heart rates. | [4][5] |

| IC50 (Inactivated State) | Depolarized Holding | ~68 µM | ~6-fold higher affinity for inactivated channels compared to resting channels. | [4][5] |

| IC50 (Open State) | Open Channel Block | ~3-11 µM | High affinity for open channels, critical for blocking late/persistent currents. | [4][5] |

| ΔV1/2 (Inactivation) | 300 µM Mexiletine | -15 to -20 mV | Significant hyperpolarizing shift, reducing channel availability. | [1] |

| Recovery τ (fast) | 300 µM Mexiletine | ~4-fold increase | Slower recovery from inactivation, contributing to use-dependent block. | [1] |

| Recovery τ (slow) | 300 µM Mexiletine | ~6-fold increase | Pronounced slowing of the slow component of recovery. | [1] |

Note: IC50 and biophysical values can vary depending on the specific experimental conditions (e.g., temperature, ionic concentrations, expression system).

Conclusion and Future Directions

Mexiletine acetate's mechanism of action on Nav1.5 is a classic example of state-dependent pharmacology. Its preferential, high-affinity binding to the open and inactivated states, coupled with its rapid dissociation kinetics, makes it a highly effective agent for suppressing arrhythmias driven by rapidly firing or pathologically depolarized tissue. The detailed biophysical effects—a hyperpolarizing shift in inactivation, slowed recovery, and minimal impact on activation—collectively reduce cardiac excitability in a targeted, use-dependent manner.

Understanding this intricate mechanism is not merely academic. It provides the foundational logic for:

-

Personalized Medicine: Explaining why mexiletine is particularly effective for LQT3 patients whose mutations enhance the inactivated state or produce persistent late currents.[1][2]

-

Drug Development: Serving as a blueprint for designing novel antiarrhythmics with improved isoform selectivity (e.g., targeting Nav1.5 over neuronal isoforms) and optimized state-dependent properties to enhance efficacy and minimize side effects.[16]

Future research will continue to leverage structural biology (cryo-EM) and computational modeling to refine our understanding of the mexiletine-Nav1.5 binding pose and to rationally design the next generation of sodium channel blockers.[8]

References

-

Wang, Y., Mi, J., Lu, K., Lu, Y., & Wang, K. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE. Available from: [Link]

-

Wang, G. K., Wang, S. Y., & Rosenberg, R. L. (2004). Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels. The Journal of Physiology. Available from: [Link]

-

PLOS. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE. Available from: [Link]

-

Kato, T., Wu, K., Wu, J., & Wang, G. K. (2018). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular Pharmacology. Available from: [Link]

-

Wang, G. K., Wang, S. Y., & Rosenberg, R. L. (2004). Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels. The Journal of Physiology. Available from: [Link]

-

Wang, Y., Mi, J., Lu, K., Lu, Y., & Wang, K. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE. Available from: [Link]

-

Wang, Y., Mi, J., Lu, K., Lu, Y., & Wang, K. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PubMed. Available from: [Link]

-

ResearchGate. (2015). Effects of mexiletine and lidocaine on voltage-dependent activation of Nav1.5 and Nav1.7 channels. Available from: [Link]

-

Das, J. M., & Zipes, D. P. (2023). Mexiletine. StatPearls. Available from: [Link]

-

Semantic Scholar. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. Available from: [Link]

-

Dong, P., Zhang, T., Li, Y., Wang, Y., Zhang, Y., & Wang, K. (2022). Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Frontiers in Cardiovascular Medicine. Available from: [Link]

-

Zhorov, B. S., & Tikhonov, D. B. (2021). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International Journal of Molecular Sciences. Available from: [Link]

-

Dong, P., Zhang, T., Li, Y., Wang, Y., Zhang, Y., & Wang, K. (2022). Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Frontiers in Cardiovascular Medicine. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mexiletine Hydrochloride?. Available from: [Link]

-

ResearchGate. (2015). Differential use-dependent inhibition of Nav1.5 and Nav1.7 by mexiletine and lidocaine. Available from: [Link]

-

Dr.Oracle. (n.d.). What is the mechanism of action of mexiletine?. Available from: [Link]

-

Desaphy, J. F., D'Ambrosio, G., De Luca, A., & Conte Camerino, D. (2000). Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. British Journal of Pharmacology. Available from: [Link]

-

MDPI. (2021). Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back. Available from: [Link]

-

ResearchGate. (2012). Using Patchxpress to Screen Blockers of the Cardiac Sodium Channel (Nav1.5) for Effects on Late INA, Peak INA, and Channel Kinetics. Available from: [Link]

-

Molecular Devices. (n.d.). Development of Nav1.5 Assay, Electrophysiology System. Available from: [Link]

-

ResearchGate. (n.d.). The modulated receptor hypothesis. Two distinct pathways exist for drug block. Available from: [Link]

-

Sophion Bioscience. (n.d.). CHO-NaV1.5. Available from: [Link]

-

Sophion Bioscience. (n.d.). CHO-Na 1.5 use-dependent blockers. Available from: [Link]

-

ElectronicsAndBooks. (n.d.). Molecular Determinants of Mexiletine Structure for Potent and Use-Dependent Block of Skeletal Muscle Sodium Channels. Available from: [Link]

-

Ragsdale, D. S., Li, H. L., Galue, A., & Meadows, L. (1999). Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits. Molecular Pharmacology. Available from: [Link]

Sources

- 1. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. droracle.ai [droracle.ai]

- 8. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 10. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 16. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 17. moleculardevices.com [moleculardevices.com]

- 18. sophion.co.jp [sophion.co.jp]

- 19. researchgate.net [researchgate.net]

Beyond the Sodium Channel: An In-depth Technical Guide to the Off-Target Molecular Interactions of Mexiletine Acetate

Foreword: Acknowledging the Nuances of a Well-Established Therapeutic

Mexiletine, a Class IB antiarrhythmic agent, has long been a cornerstone in the management of ventricular arrhythmias.[1][2] Its canonical mechanism of action—the blockade of voltage-gated sodium channels, particularly the Nav1.5 isoform in cardiomyocytes—is well-documented and forms the basis of its therapeutic efficacy.[3][4] However, as with many small molecule drugs, the pharmacological activity of mexiletine is not confined to its primary target. A growing body of evidence reveals a more complex interaction profile, with mexiletine engaging various other molecular targets, often at concentrations relevant to its clinical use.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecular pharmacology of mexiletine beyond its established effects on sodium channels. We will delve into the key off-target interactions of mexiletine, exploring the molecular mechanisms, functional consequences, and the experimental methodologies required to investigate these phenomena. By providing a comprehensive overview of these non-canonical targets, this guide aims to foster a more nuanced understanding of mexiletine's therapeutic and adverse effect profiles, and to inspire further research into its polypharmacology.

Off-Target Interactions with Potassium Channels: A Double-Edged Sword

Mexiletine's influence extends to several key potassium channels that are critical for cardiac repolarization and cellular excitability. These interactions can contribute to both its therapeutic and proarrhythmic potential.

Human Ether-à-go-go-Related Gene (hERG) Potassium Channels

The hERG (KCNH2) potassium channel is a critical component of the rapid delayed rectifier potassium current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[5][6] Blockade of hERG channels is a well-known mechanism for drug-induced QT prolongation and the life-threatening arrhythmia, Torsades de Pointes.

Mechanistic Insights:

Mexiletine has been shown to be a direct blocker of the hERG potassium channel in a time- and voltage-dependent manner.[5][7] This inhibition occurs at concentrations that are clinically relevant. Studies have demonstrated that mexiletine binds preferentially to the open state of the hERG channel.[5][7]

Quantitative Analysis:

The inhibitory potency of mexiletine on hERG channels has been quantified in various studies.

| Parameter | Value | Cell Line | Reference |

| IC50 | 3.7 ± 0.7 µM | HEK cells expressing hERG | [5][7] |

| IC50 (m-hydroxymexiletine) | 22.4 ± 1.2 µmol/L | HEK cells expressing hERG | [5] |

Experimental Protocol: Whole-Cell Patch Clamp Analysis of hERG Currents

This protocol outlines the fundamental steps for assessing the effect of mexiletine on hERG channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing hERG channels

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

External solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

-

Internal solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2 with KOH

-

Mexiletine acetate stock solution

Step-by-Step Methodology:

-

Cell Preparation: Plate HEK293-hERG cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) between the patch pipette and the cell membrane. Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +40 mV for 500 ms to activate the hERG channels, followed by a repolarizing ramp to -80 mV over 100 ms to record the characteristic tail current.[5]

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of mexiletine.

-

Data Acquisition and Analysis: Record the hERG tail currents before and after drug application. Plot the concentration-response curve to determine the IC50 value.

Signaling Pathway Diagram: hERG Channel Blockade

Caption: Mexiletine blockade of the hERG potassium channel.

ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels couple the metabolic state of a cell to its electrical activity.[8][9][10][11] In the heart, the opening of KATP channels during periods of metabolic stress (e.g., ischemia) shortens the action potential duration, which is a cardioprotective mechanism.[9]

Mechanistic Insights:

Mexiletine's effect on KATP channels appears to be tissue- and condition-dependent. In ventricular muscle, mexiletine has been shown to activate KATP channels, leading to a shortening of the action potential duration.[12] Conversely, in skeletal muscle, mexiletine acts as a state-dependent inhibitor of KATP channels.[13]

Experimental Protocol: Inside-Out Patch Clamp for KATP Channel Activity

This protocol allows for the direct application of nucleotides to the intracellular face of the membrane patch, enabling the study of KATP channel modulation.

Materials:

-

Isolated cardiomyocytes or a suitable cell line expressing KATP channels (e.g., HEK293 cells co-transfected with Kir6.2 and SUR2A)

-

Patch-clamp rig

-

Borosilicate glass capillaries

-

Pipette (extracellular) solution (in mM): 140 KCl, 1.2 MgCl2, 10 HEPES, pH 7.4 with KOH

-

Bath (intracellular) solution (in mM): 140 KCl, 1 EGTA, 10 HEPES, pH 7.4 with KOH. ATP and ADP can be added to this solution.

-

This compound stock solution

Step-by-Step Methodology:

-

Cell Preparation: Isolate cardiomyocytes or plate transfected cells on coverslips.

-

Pipette Preparation: Pull pipettes to a resistance of 1-3 MΩ.

-

Inside-Out Patch Formation: After obtaining a gigaseal in the cell-attached configuration, retract the pipette to excise a patch of membrane, exposing the intracellular surface to the bath solution.

-

Channel Activity Modulation: Perfuse the patch with the intracellular solution containing varying concentrations of ATP and ADP to modulate KATP channel activity.

-

Drug Application: Apply mexiletine to the bath solution to assess its effect on channel open probability and single-channel conductance.

-

Data Analysis: Analyze single-channel recordings to determine the effects of mexiletine on channel kinetics.

Signaling Pathway Diagram: KATP Channel Modulation

Caption: Modulation of the KATP channel signaling pathway.

Interaction with Calcium Channels: Implications for Cardiac Function

Mexiletine has also been shown to interact with L-type calcium channels, which are crucial for cardiac contractility and the plateau phase of the action potential.

Mechanistic Insights:

Studies have demonstrated that mexiletine can inhibit the inward calcium current (ICa) through L-type calcium channels in ventricular myocytes.[14][15] This effect is dose-dependent and may contribute to mexiletine's negative inotropic effects at higher concentrations.[16]

Quantitative Analysis:

| Effect | Concentration | Cell Type | Reference |

| 23.0% inhibition of ICa | 10 µM | Guinea pig ventricular myocytes | [14] |

| 28.9% inhibition of ICa | 30 µM | Guinea pig ventricular myocytes | [14] |

| 55.4% inhibition of ICa | 100 µM | Guinea pig ventricular myocytes | [14] |

| 16.4 ± 1.8% inhibition of ICa,L | 30 µM | Rabbit atrioventricular nodal myocytes | [16] |

| 41.8 ± 3.0% inhibition of ICa,L | 100 µM | Rabbit atrioventricular nodal myocytes | [16] |

Experimental Protocol: Whole-Cell Voltage Clamp of L-type Calcium Currents

Materials:

-

Isolated ventricular cardiomyocytes or HEK293 cells stably expressing L-type calcium channels (CaV1.2)

-

Patch-clamp rig

-

Borosilicate glass capillaries

-

External solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose, pH 7.4 with NaOH

-

Internal solution (in mM): 120 CsCl, 5 MgATP, 10 EGTA, 10 HEPES, pH 7.2 with CsOH

-

This compound stock solution

Step-by-Step Methodology:

-

Cell and Pipette Preparation: As described in the hERG protocol.

-

Whole-Cell Configuration: Achieve the whole-cell configuration.

-

Voltage Protocol: Hold the cell at -80 mV. Apply a brief prepulse to -40 mV to inactivate sodium channels, followed by a test pulse to 0 mV to elicit the L-type calcium current.

-

Drug Application and Data Analysis: Perfuse with increasing concentrations of mexiletine and measure the peak inward calcium current to determine the IC50.

Emerging Targets: Neurotransmitter Receptors

While the primary focus of mexiletine research has been on cardiovascular ion channels, there is emerging evidence suggesting interactions with neurotransmitter receptors in the central nervous system. These interactions may be relevant to mexiletine's use in neuropathic pain.

N-methyl-D-aspartate (NMDA) Receptors

NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity, learning, and memory.[1][17] Dysregulation of NMDA receptor function is implicated in various neurological disorders, including chronic pain.

Mechanistic Insights:

The precise mechanism of mexiletine's interaction with NMDA receptors is still under investigation. However, its structural similarity to other NMDA receptor antagonists suggests a potential for direct channel block or allosteric modulation.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptors

This assay measures the ability of mexiletine to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor.

Materials:

-

Rat brain cortical membranes

-

[3H]MK-801 (a high-affinity NMDA receptor channel blocker)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound

-

Glass fiber filters

-

Scintillation counter

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Reaction: Incubate the brain membranes with a fixed concentration of [3H]MK-801 and varying concentrations of mexiletine.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of mexiletine that inhibits 50% of the specific binding of [3H]MK-801 (IC50) and calculate the inhibitory constant (Ki).[18][19]

Gamma-Aminobutyric Acid (GABA-A) Receptors

GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain.[20][21][22] They are ligand-gated chloride channels that are targets for a wide range of therapeutic agents, including benzodiazepines and barbiturates.

Mechanistic Insights:

The interaction of mexiletine with GABA-A receptors is not well-characterized. However, some studies suggest that local anesthetics, which are structurally related to mexiletine, can modulate GABA-A receptor function.

Experimental Protocol: Functional Assay for GABA-A Receptor Modulation

This protocol uses a fluorescence-based assay to measure changes in membrane potential in response to GABA-A receptor activation and modulation.

Materials:

-

HEK293 cells transiently transfected with GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Fluorescent membrane potential-sensitive dye

-

Assay buffer

-

GABA

-

This compound

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Cell Preparation: Transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs.

-

Dye Loading: Load the cells with a membrane potential-sensitive dye.

-

Assay: Add GABA to the cells to activate the GABA-A receptors, leading to chloride influx and membrane depolarization, which is detected as a change in fluorescence.

-

Drug Application: Pre-incubate the cells with mexiletine before adding GABA to determine its modulatory effect on the GABA-induced fluorescence change.

-

Data Analysis: Quantify the effect of mexiletine on the GABA concentration-response curve.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and emerging molecular targets of this compound beyond its primary action on sodium channels. The off-target interactions with potassium and calcium channels are well-established and have significant implications for both the therapeutic and adverse effects of the drug. The potential for mexiletine to modulate neurotransmitter receptors such as NMDA and GABA-A receptors opens up new avenues for understanding its analgesic properties and for the potential repurposing of this well-established drug.

For researchers and drug development professionals, a thorough understanding of mexiletine's polypharmacology is crucial for:

-

Interpreting experimental data: Off-target effects can confound the results of cellular and in vivo studies.

-

Predicting adverse drug reactions: Interactions with targets such as the hERG channel can have serious clinical consequences.

-

Identifying new therapeutic opportunities: The modulation of multiple targets may contribute to the overall therapeutic profile of mexiletine and suggest new indications.

Future research should focus on further characterizing the molecular details of these off-target interactions, including the identification of specific binding sites and the elucidation of the downstream signaling consequences. Such studies will not only enhance our understanding of this important therapeutic agent but also provide valuable insights for the design of new drugs with improved target selectivity and safety profiles.

References

-

[Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.]([Link])

Sources

- 1. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 5. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a new mexiletine-derived agonist of the hERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Pathways of ATP Sensitive Potassium Channels Referring to Cardio-Protective Effects and Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Exercise-induced expression of cardiac ATP-sensitive potassium channels promotes action potential shortening and energy conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of sodium channel block with mexiletine to reverse action potential prolongation in in vitro models of the long term QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation by mexiletine of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 20. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modulation of human GABAA receptor function: a novel mode of action of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. experts.illinois.edu [experts.illinois.edu]

An In-Depth Technical Guide to the Pharmacodynamics of Mexiletine Acetate in Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexiletine acetate, a Class IB antiarrhythmic agent, exerts its therapeutic effects in cardiac tissue primarily through the blockade of voltage-gated sodium channels (Nav). Structurally analogous to lidocaine, mexiletine is orally active and demonstrates a pronounced affinity for the inactivated state of the sodium channel, a characteristic that underpins its use-dependent and tissue-specific antiarrhythmic properties.[1][2] This guide provides a comprehensive technical overview of the pharmacodynamics of mexiletine, detailing its molecular mechanism of action, its influence on the cardiac action potential, and its broader electrophysiological consequences. Furthermore, it outlines established experimental protocols for the rigorous investigation of these effects, offering a framework for future research and development in the field of cardiac electrophysiology.

Molecular Mechanism of Action: State-Dependent Sodium Channel Blockade

Mexiletine's primary molecular target is the voltage-gated sodium channel, particularly the Nav1.5 isoform, which is predominantly expressed in the heart.[3][4] Its antiarrhythmic efficacy stems from its ability to inhibit the rapid inward sodium current (INa) during Phase 0 of the cardiac action potential.[5][6] This action reduces the maximum upstroke velocity (Vmax) of the action potential, thereby decreasing myocardial excitability.[7]

A critical aspect of mexiletine's pharmacodynamics is its state-dependent and use-dependent blockade of sodium channels.[8][9] Mexiletine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[2][8] This means its blocking effect is more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias, or in tissues that have a more depolarized resting membrane potential, like ischemic myocardium.[1][9] This preferential binding to active channels allows mexiletine to selectively target arrhythmic tissue while having a minimal effect on normally functioning myocardium at physiological heart rates.[8][10]

The binding of mexiletine to the sodium channel is thought to occur within the pore of the channel, with key interactions involving residues in the S6 transmembrane segments of domains III and IV.[4][11] Specifically, a phenylalanine residue in domain IV S6 has been identified as a critical determinant of high-affinity binding.[4] By stabilizing the inactivated state of the channel, mexiletine effectively reduces the number of available channels that can open in response to a subsequent stimulus.[2]

Caption: Mexiletine's state-dependent blockade of NaV1.5 channels.

Impact on the Cardiac Action Potential and Electrophysiology

The molecular interactions of mexiletine with sodium channels translate into distinct alterations of the cardiac action potential and overall electrophysiology of the heart.

Action Potential Duration and Refractory Period

A hallmark of Class IB antiarrhythmics, including mexiletine, is the shortening of the action potential duration (APD).[1][12] This effect is primarily a consequence of the reduced inward sodium current. Some studies also suggest that mexiletine may activate ATP-sensitive potassium channels (KATP), which would further contribute to shortening the APD.[13]

Crucially, mexiletine increases the ratio of the effective refractory period (ERP) to the APD.[7][14] While both APD and ERP are shortened, the reduction in APD is more pronounced.[15] This prolongation of the post-repolarization refractory period is a key antiarrhythmic mechanism, as it reduces the likelihood of re-entrant arrhythmias by preventing premature excitations.[8]

Conduction and Automaticity

In patients with normal conduction systems, mexiletine has a minimal effect on cardiac impulse generation and propagation.[6][14] It does not significantly prolong the QRS duration or the QT interval on an electrocardiogram (ECG).[7][14] However, in diseased or ischemic tissue, where conduction is already slowed, mexiletine's use-dependent properties become more apparent, leading to a further reduction in conduction velocity.[8] This can help to terminate re-entrant circuits that are often the basis of ventricular tachycardias.

Mexiletine also decreases automaticity, particularly in Purkinje fibers, which can be a source of ectopic beats.[12][16] This effect is achieved by suppressing the slope of phase 4 diastolic depolarization.

Effects on Different Cardiac Tissues

Mexiletine's effects are most prominent in ventricular muscle and Purkinje fibers.[15] It has less of an impact on atrial tissue and the sinoatrial (SA) and atrioventricular (AV) nodes.[15][17] In some cases, mexiletine can increase AV nodal conduction time and the functional refractory period of the AV node, which may be beneficial in certain re-entrant tachycardias involving the AV node.[18]

Quantitative Pharmacodynamic Parameters

The following table summarizes key pharmacodynamic parameters of this compound in cardiac tissue, providing a quantitative basis for its clinical application and further research.

| Parameter | Effect of Mexiletine | Significance in Cardiac Tissue |

| Vmax of Action Potential | Decrease[7] | Reduces myocardial excitability and conduction velocity. |

| Action Potential Duration (APD) | Shortens[1][12] | Contributes to the prevention of early afterdepolarizations. |

| Effective Refractory Period (ERP) | Shortens, but to a lesser extent than APD[15] | Increases the ERP/APD ratio, reducing susceptibility to re-entry. |

| ERP/APD Ratio | Increases[7][14] | Key antiarrhythmic mechanism against re-entrant arrhythmias. |

| QRS Duration | Minimal to no change[7][14] | Indicates limited effect on ventricular depolarization time in healthy tissue. |

| QT Interval | Minimal to no change[7][14] | Lower risk of proarrhythmia compared to Class IA agents. |

| Automaticity | Decreases[12][16] | Suppresses ectopic foci, particularly in Purkinje fibers. |

| Conduction Velocity | Minimal effect in normal tissue; decreases in ischemic tissue[8][10] | Selectively targets and terminates re-entrant circuits in diseased myocardium. |

Experimental Protocols for Studying Mexiletine's Pharmacodynamics

To rigorously evaluate the pharmacodynamic properties of mexiletine, a combination of in vitro and ex vivo experimental models is employed. The following protocols provide a framework for such investigations.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes, providing detailed insights into the molecular mechanism of drug action.

Objective: To characterize the state- and use-dependent block of Nav1.5 channels by mexiletine.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[19][20]

-

Recording Setup: Utilize a patch-clamp amplifier and data acquisition system.

-

Voltage-Clamp Protocols:

-

Tonic Block: Apply depolarizing pulses from a holding potential where most channels are in the resting state to assess block at rest.

-

Use-Dependent Block: Apply a train of depolarizing pulses at various frequencies to mimic different heart rates and measure the cumulative block.[3][21]

-

State-Dependent Block: Use specific voltage protocols to hold the channels in either the open or inactivated state before applying a test pulse to determine the affinity of mexiletine for each state.[3][21]

-

-

Data Analysis: Measure the peak inward sodium current in the presence and absence of varying concentrations of mexiletine to construct dose-response curves and determine the IC50 for each channel state.

Caption: Workflow for patch-clamp analysis of mexiletine.

Action Potential Recordings with Microelectrodes

This method is used to assess the effects of mexiletine on the overall shape and duration of the cardiac action potential in multicellular preparations.

Objective: To determine the effect of mexiletine on APD, ERP, and the ERP/APD ratio.

Methodology:

-

Tissue Preparation: Use isolated cardiac preparations such as papillary muscles or Purkinje fibers.

-

Recording Setup: Impale a cell with a sharp glass microelectrode to record the intracellular potential.

-

Experimental Protocol:

-

Record baseline action potentials at a steady pacing cycle length.

-

Superfuse the preparation with increasing concentrations of mexiletine.

-

Measure changes in APD at 90% repolarization (APD90).

-

Determine the ERP by introducing premature stimuli at progressively shorter coupling intervals until a response is no longer elicited.

-

-

Data Analysis: Calculate the percentage change in APD and ERP and determine the ERP/APD ratio at each drug concentration.

Clinical Implications and Future Directions

Mexiletine is primarily indicated for the treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia.[1] Its efficacy is particularly noted in patients with ischemic heart disease, where the depolarized state of the myocardium enhances the drug's action.[9] Additionally, mexiletine has shown promise in the management of certain genetic channelopathies, including long QT syndrome type 3 (LQT3), where it can shorten the abnormally prolonged QT interval.[1][8]

Despite its therapeutic benefits, the use of mexiletine can be limited by adverse effects, most commonly gastrointestinal and neurological in nature.[5][7] Proarrhythmic effects, while less common than with Class IA agents, can occur, particularly in patients with pre-existing conduction system disease or severe left ventricular dysfunction.[5][7]

Future research should focus on developing more selective sodium channel blockers with improved side-effect profiles. The use of patient-derived hiPSC-CMs offers a powerful platform for screening new compounds and for personalized medicine approaches to antiarrhythmic therapy.[20] A deeper understanding of the structural basis for mexiletine's interaction with different states of the sodium channel will also be crucial for the rational design of next-generation antiarrhythmic drugs.[11]

References

- Mexiletine - Grokipedia. (n.d.).

- Patel, C., & Ben-Shalom, E. (2023). Mexiletine. In StatPearls. StatPearls Publishing.

- Pharmacology of Mexiletine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube.

-

Monk, J. P., & Brogden, R. N. (1990). Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs, 40(3), 374–411. [Link]

- What is the mechanism of Mexiletine Hydrochloride? (2024, July 17). Patsnap Synapse.

- Cellular effects of mexiletine on the cardiac action potential. (n.d.). ResearchGate.

- What is the mechanism of action of mexiletine? (2025, October 27). Dr.Oracle.

-

Ito, H., Matsuura, H., & Suto, K. (1995). Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels. British Journal of Pharmacology, 115(3), 381–382. [Link]

-

Frommeyer, G., & Eckardt, L. (2024). Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias. Clinical Research in Cardiology, 1-9. [Link]

-

Waspe, L. E., & Waxman, H. L. (1984). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. American Heart Journal, 107(5 Pt 2), 1040–1045. [Link]

-

Wang, Y., Mi, J., Lu, K., Lu, Y., & Wang, K. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE, 10(6), e0128653. [Link]

- Roos, J. C., Dunning, A. J., & Paalman, D. C. (1976). Electrophysiological effects of mexiletine in man.

-

Amerini, S., Carbonin, P., Cerbai, E., Giotti, A., Mugelli, A., & Pahor, M. (1985). Electrophysiological mechanisms for the antiarrhythmic action of mexiletine on digitalis-, reperfusion- and reoxygenation-induced arrhythmias. British Journal of Pharmacology, 86(4), 805–815. [Link]

- Wang, Y., Mi, J., Lu, K., Lu, Y., & Wang, K. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLoS ONE, 10(6), e0128653.

-

Wang, Y., Mi, J., Lu, K., Lu, Y., & Wang, K. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLoS ONE, 10(6), e0128653. [Link]

-

Harper, R. W., Olsson, S. B., & Varnauskas, E. (1977). The effect of mexiletine on the electrophysical properties of the intact human heart. Scandinavian Journal of Clinical and Laboratory Investigation, 37(6), 503–507. [Link]

-

Nakagawa, Y., Hamabe, K., & Yoshii, K. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular Pharmacology, 95(3), 269–278. [Link]

-

Fenster, P. E., & Kern, K. B. (1986). Pharmacology and clinical use of mexiletine. Pharmacotherapy, 6(1), 1–7. [Link]

- Fenster, P. E., & Kern, K. B. (1986). Pharmacology and Clinical Use of Mexiletine. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 6(1), 1–7.

-

Nattel, S. (2023). Mexiletine: Antiarrhythmic mechanisms, emerging clinical applications and mortality. Pacing and Clinical Electrophysiology, 46(11), 1348–1356. [Link]

- Mexiletine: Package Insert / Prescribing Information. (n.d.). Drugs.com.

- Acute effect of mexiletine on INa density and INa voltage dependence of... (n.d.). ResearchGate.

- Mexiletine Drug-Binding Kinetics. (n.d.). ResearchGate.

- Mexiletine FAQ Booklet. (n.d.). CiplaMed.

-

Shanks, R. G. (1984). Hemodynamic effects of mexiletine. American Heart Journal, 107(5 Pt 2), 1065–1071. [Link]

-

Heger, J. J., Nattel, S., Rinkenberger, R. L., & Zipes, D. P. (1980). Oral mexiletine in the treatment of refractory ventricular arrhythmias: the role of electrophysiologic techniques. American Journal of Cardiology, 45(3), 627–632. [Link]

- Effects of mexiletine and its pyrroline derivative on NaV1.4 and NaV1.5 by automated patch-clamp: Toward safer anti-myotonic drugs. (2024). Biophysical Journal, 123(3), 106a.

-

Palileo, E. V., Welch, W., Hoff, J., Wang, T., & Bauernfeind, R. A. (1982). Mexiletine for refractory-ventricular arrhythmias: results using serial electrophysiologic testing. American Journal of Cardiology, 49(8), 1910–1914. [Link]

- Waleffe, A., Mary-Rabine, L., & Kulbertus, H. E. (1979). [Mexiletine in treatment of chronic ventricular refractary arrhythmias (author's transl)]. Acta Cardiologica, 34(4), 269–280.

-

Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict Mexiletine-Sensitive Mutations of Long QT Syndrome 3. (2020). Frontiers in Physiology, 11, 888. [Link]

-

Duff, H. J., & Roden, D. M. (1984). Frequency-dependent effect of quinidine, mexiletine, and their combination on postrepolarization refractoriness in vivo. Circulation, 70(6), 1100–1106. [Link]

- Molecular Modeling of Cardiac Sodium Channel with Mexiletine. (n.d.). ProQuest.

- Hondeghem, L. M., & Mason, J. W. (1987). Frequency-dependent interactions of mexiletine and quinidine on depolarization and repolarization in canine Purkinje fibers. Journal of Cardiovascular Pharmacology, 10(3), 281–287.

- Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. (n.d.). ProBiologists.

- Singh, B. N., & Vaughan Williams, E. M. (1971). Electrophysiological Actions of Mexiletine on Isolated Rabbit Atria and Canine Ventricular Muscle and Purkinje Fibres. Cardiovascular Research, 5(2), 109–119.

-

Fenster, P. E., & Kern, K. B. (1986). Pharmacology and Clinical Use of Mexiletine. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 6(1), 1–7. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 3. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mexiletine FAQ Booklet [ciplamed.com]

- 10. Pharmacology, electrophysiology, and pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - ProQuest [proquest.com]

- 12. Pharmacology and clinical use of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Electrophysiological actions of mexiletine on isolated rabbit atria and canine ventricular muscle and purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. The effect of mexiletine on the electrophysical properties of the intact human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiological effects of mexiletine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. probiologists.com [probiologists.com]

- 21. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

The Rational Design of Safer and More Potent Mexiletine Analogs: A Technical Guide to Structure-Activity Relationships

Introduction: Re-engineering a Classic Antiarrhythmic

Mexiletine, a Class Ib antiarrhythmic agent, has been a clinical tool for managing ventricular arrhythmias for decades. Its efficacy lies in its ability to block fast voltage-gated sodium channels (Nav), particularly the cardiac isoform Nav1.5.[1][2] Mexiletine exhibits a crucial "use-dependent" or "state-dependent" blockade, preferentially binding to the open and inactivated states of the sodium channel.[1] This confers a degree of selectivity for rapidly firing, pathological tissues characteristic of arrhythmias, while having a minimal effect on normal cardiac rhythm.[1]

However, mexiletine's clinical utility is hampered by a narrow therapeutic index and a notable incidence of central nervous system and gastrointestinal side effects.[2][3] These limitations have catalyzed extensive research into the development of novel mexiletine analogs with improved potency, selectivity, and safety profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of mexiletine analogs, offering a technical framework for the rational design of next-generation antiarrhythmic and anticonvulsant agents. We will delve into the key structural determinants of activity, the experimental workflows for their evaluation, and the molecular basis for their therapeutic effects.

The Mexiletine Scaffold: A Tripartite Pharmacophore

The structure of mexiletine, (RS)-1-(2,6-dimethylphenoxy)propan-2-amine, can be dissected into three key regions that are pivotal for its pharmacological activity and amenable to chemical modification for SAR studies:[1]

-

The Aromatic Ring: The 2,6-dimethylphenyl group.

-

The Chiral Center: The carbon atom bearing the methyl and amino groups.

-

The Amino Group: The primary amine essential for its activity.

Systematic modifications of these regions have yielded a wealth of data, illuminating the path toward safer and more effective therapeutic agents.

Figure 1: The three key regions of the mexiletine scaffold for SAR studies.

Decoding the Structure-Activity Relationship

The Aromatic Ring: More Than Just a Hydrophobic Anchor

The 2,6-dimethylphenyl moiety of mexiletine is crucial for its interaction with the sodium channel pore.

-

Substitution: Dihydroxylated analogs have demonstrated very low blocking activity, suggesting that excessive polarity in this region is detrimental to activity. Conversely, replacing the phenyl ring with a pyridyl moiety has yielded analogs with enhanced potency and selectivity for the late sodium current (INa-L) over the hERG potassium channel, a modification that could potentially reduce the risk of proarrhythmia.[1]

-

Cardioprotective Moieties: The attachment of isoindoline groups to the aromatic ring has been shown to impart cardioprotective properties, highlighting the potential for designing multi-functional analogs.

The Chiral Center: A Nexus of Potency and Selectivity

Mexiletine is a racemic mixture, and its enantiomers display differential pharmacology.

-

Stereoselectivity: The (R)-(-)-enantiomer is generally more potent in producing a tonic block of sodium channels than the (S)-(+)-enantiomer.[1]

-

Lipophilicity and Potency: The potency of analogs is strongly correlated with the lipophilicity of the substituent at the asymmetric center.[1] Replacing the methyl group with more lipophilic moieties like benzyl, phenyl, or isopropyl groups has resulted in analogs with significantly increased potency. For instance, a benzyl-substituted analog (Me6) exhibited an IC50 more than 10 times lower than that of mexiletine.[1] The introduction of a t-butyl group has also led to a more active and potent analog.[1]

The Amino Group: The Key to Use-Dependent Blockade

The primary amino group is a critical pharmacophore, and its properties significantly influence the use-dependent nature of the sodium channel blockade.

-

Basicity: Increasing the basicity of the amino group can enhance the use-dependent block of sodium channels.[1]

-

Pyrroline Derivatives: The synthesis of analogs incorporating a tetramethyl-pyrroline ring on the amino group of both mexiletine (VM11) and its isopropyl-derivative (CI16) resulted in compounds that were 3- and 6-fold more potent, respectively, than mexiletine in producing a tonic block of peak sodium currents.[4][5] Notably, CI16 demonstrated a 40-fold increase in potency during high-frequency stimulation, making it a potent use-dependent blocker.[4][5] These derivatives also showed cytoprotective effects against oxidative stress.[4][5]

Promising Avenues in Analog Development

-

Metabolites as Leads: The metabolite m-hydroxymexiletine has been found to be approximately twice as potent as the parent compound on human cardiac voltage-gated sodium channels (hNav1.5), with a more favorable toxicological profile.[3] This highlights the potential of "metabolite switching" in drug development.

-

Pyridyl Analogs for Enhanced Selectivity: A synthetic pyridyl analog of mexiletine was found to be 22-fold more potent for the late sodium current (INa-L) and almost 5-fold more selective for the sodium channel versus the hERG channel.[6][7] This increased selectivity is a significant step towards reducing the proarrhythmic potential.

-

Deuteration for Improved Pharmacokinetics: Deuterated analogs of mexiletine have been synthesized to improve the drug's metabolic profile and pharmacokinetic properties.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative data for mexiletine and some of its key analogs, providing a comparative view of their pharmacological activities and physicochemical properties.

| Compound | Modification | Antiarrhythmic Activity (Aconitine-induced arrhythmia) | Potency vs. Mexiletine | Reference |

| Mexiletine (1a) | - | ED50 = 14.8 mg/kg | 1x | [9] |

| Analog 1b | t-butyl at chiral center | ED50 = 8.7 mg/kg | ~1.7x | [9] |

| Analog 1c | Phenyl at chiral center | ED50 = 10.5 mg/kg | ~1.4x | [9] |

| Analog 1e | Cyclohexyl at chiral center | ED50 = 11.2 mg/kg | ~1.3x | [9] |

| Compound | Modification | Tonic Block IC50 (µM) | Use-Dependent Block (10 Hz) IC50 (µM) | Reference |

| Mexiletine | - | 130 | 40.6 | [4][5] |

| VM11 | Tetramethyl-pyrroline on amino group | 43 | 11.5 | [4][5] |

| CI16 | Isopropyl at chiral center + Tetramethyl-pyrroline on amino group | 21 | 1.0 | [4][5] |

| Compound | logP | pKa | Reference |

| Mexiletine | 2.15 | 9.14 | [10] |

| p-hydroxymexiletine (PHM) | 1.53 | 9.05 | [11] |

| m-hydroxymexiletine (MHM) | - | - | |

| hydroxymethylmexiletine (HMM) | 1.15 | 9.12 | [11] |

| N-hydroxymexiletine (NHM) | 2.11 | 5.86 | [11] |

Experimental Protocols for Analog Evaluation

A robust evaluation of mexiletine analogs requires a suite of well-defined in vitro and in vivo assays.

In Vitro Assays

This protocol provides a direct measure of the compound's ability to block the target ion channel.

Objective: To determine the tonic and use-dependent block of human Nav1.5 channels by mexiletine analogs.

Materials:

-

HEK293 cells stably expressing hNav1.5.[12]

-

Pipette Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with CsOH.[3]

-

Bath Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing hNav1.5 on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution.[13]

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the bath solution.

-

Approach a cell with the recording pipette and apply gentle suction to form a giga-ohm seal.[14]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Protocols:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply a depolarizing pulse (e.g., to -10 mV) to elicit a peak sodium current. Apply the test compound and measure the reduction in peak current.

-

Use-Dependent Block: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV at 10 Hz). Apply the test compound and measure the progressive reduction in peak current during the pulse train.

-

-

Data Analysis: Calculate the IC50 values for tonic and use-dependent block by fitting the concentration-response data to a Hill equation.

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

This assay provides an initial assessment of the compound's safety profile.

Objective: To determine the in vitro cytotoxicity of mexiletine analogs.

Materials:

-

HepG2 or HEK293 cells.

-

96-well plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

-

DMSO.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 or 48 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours to allow for the formation of formazan crystals.[3][15]

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[15][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.

In Vivo Assays

This model is used to assess the antiarrhythmic potential of the compounds.

Objective: To evaluate the efficacy of mexiletine analogs in suppressing aconitine-induced ventricular arrhythmias.

Materials:

-

Male guinea pigs.

-

Aconitine.

-

ECG recording system.

-

Anesthetic (e.g., urethane).

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and record a baseline ECG.

-

Arrhythmia Induction: Administer aconitine intravenously to induce ventricular arrhythmias.[17] Aconitine persistently activates fast voltage-gated sodium channels, leading to arrhythmias.[18]

-

Compound Administration: Once stable arrhythmias are established, administer the test compound intravenously.

-

Observation: Continuously monitor the ECG for the suppression of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia).

-

Data Analysis: Quantify the reduction in arrhythmia score or the dose required to restore normal sinus rhythm.

This is a primary screening model for anticonvulsant activity, particularly for generalized tonic-clonic seizures.[19][20][21]

Objective: To determine the anticonvulsant efficacy of mexiletine analogs.

Materials:

-

Male CF-1 or C57BL/6 mice.[20]

-

Electroconvulsive shock apparatus.

-

Corneal electrodes.

-

0.5% Tetracaine hydrochloride solution (topical anesthetic).[20]

-

0.9% Saline solution.[20]

Procedure:

-

Animal Preparation: Administer the test compound (e.g., orally) at various doses.

-

Anesthesia and Electrode Placement: At the time of peak effect of the compound, apply a drop of topical anesthetic to the corneas of the mouse, followed by a drop of saline. Place the corneal electrodes on the eyes.[19][20]

-

Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[19][20]

-

Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure.[20]

-

Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if it does not exhibit this phase of the seizure.[20]

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.[20]

Molecular Basis of Mexiletine's Action and the Rationale for Analog Design

Molecular modeling studies have provided significant insights into the binding of mexiletine to the sodium channel.[22][23][24] These studies reveal that mexiletine binds within the pore of the channel, interacting with key residues in the S6 segments of domains III and IV.[22][23][24] The protonated amine of mexiletine forms a cation-π interaction with aromatic residues, while the aromatic ring of the drug engages in hydrophobic interactions.[25]

The use-dependent block is attributed to the higher affinity of mexiletine for the open and inactivated states of the channel. The rationale for designing analogs with increased lipophilicity at the chiral center is to enhance these hydrophobic interactions, thereby increasing potency. The design of analogs with increased basicity of the amino group aims to strengthen the cation-π interactions, leading to a more pronounced use-dependent block.

The development of pyridyl analogs is a rational approach to increase selectivity for the late sodium current. The altered electronic properties of the pyridyl ring may favor interaction with the channel conformation associated with the late current, while reducing affinity for the hERG channel, a key off-target that can lead to proarrhythmic effects.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mexiletine: a new type I antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. probiologists.com [probiologists.com]

- 8. probiologists.com [probiologists.com]

- 9. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Patch Clamp Protocol [labome.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. [Action of various anti-arrhythmia agents in aconitine poisoning in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. Molecular Modeling of Cardiac Sodium Channel with Mexiletine [mdpi.com]

- 23. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mexiletine Acetate Binding Sites on Voltage-Gated Sodium Channels

Introduction

Voltage-gated sodium channels (VGSCs) are fundamental to the generation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. These complex transmembrane proteins orchestrate the rapid influx of sodium ions that depolarizes the cell membrane, a critical process for nerve conduction and muscle contraction. Mexiletine acetate, a Class IB antiarrhythmic agent, exerts its therapeutic effects by modulating the function of these channels.[1][2][3][4] As an orally active analog of lidocaine, mexiletine is employed in the management of ventricular arrhythmias and has also found utility in treating chronic pain and myotonia.[5][6][7][8]

The clinical efficacy of mexiletine is rooted in its sophisticated mechanism of action, known as use-dependent or frequency-dependent block.[2][9] This property allows it to selectively target rapidly firing cells, such as those in tachyarrhythmic cardiac tissue, while having a minimal effect on normally functioning cells.[3][9] The foundation of this selectivity lies in the drug's differential affinity for the various conformational states of the sodium channel: resting, open, and inactivated.[1][9][10] This guide provides a detailed exploration of the molecular and structural basis of mexiletine's interaction with VGSCs, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Molecular Architecture of the Mexiletine Binding Site

The binding site for mexiletine and other local anesthetic-type drugs is located within the inner pore of the VGSC α-subunit. This central pore is formed by the S5 and S6 transmembrane segments of the four homologous domains (I-IV) of the channel protein.

Key Interacting Domains and Segments

Extensive research has identified the S6 transmembrane segment of domain IV (IVS6) as a critical component of the local anesthetic receptor site.[5][11] However, evidence also points to the involvement of the S6 segments from other domains, particularly domain III (IIIS6), in forming the binding pocket.[12][13] The dynamic nature of these segments during channel gating is what allows for the state-dependent binding of mexiletine.

Critical Amino Acid Residues

Site-directed mutagenesis studies have been instrumental in pinpointing the specific amino acid residues that are crucial for mexiletine binding. Aromatic and hydrophobic residues within the IVS6 segment are of particular importance.

-

Phenylalanine Residues: A key finding is the critical role of a phenylalanine residue in the IVS6 segment. Mutational studies have shown that substituting this phenylalanine with alanine significantly reduces the binding affinity of mexiletine.[5][11] This interaction is thought to be a π-π stacking interaction between the aromatic ring of the phenylalanine and the aromatic ring of mexiletine.[5]

-

Tissue-Specific Differences: The specific phenylalanine residue responsible for high-affinity binding differs between VGSC isoforms. In the rat heart isoform (rh1 or Nav1.5), this residue is F1762, while in the rat brain isoform (rbIIA or Nav1.2), it is F1764.[11] These homologous residues are key determinants of the tissue-specific differences in mexiletine sensitivity.[11]

-

Other Important Residues: Molecular modeling and further mutagenesis studies have implicated other residues in the S6 segments of domains III and IV, as well as the P-loop of domain IV (P1IV), in forming the binding pocket and contributing to the overall binding energy.[12][13]

Isoform-Specific Differences in Binding

Mexiletine exhibits varying affinities for different VGSC isoforms. The cardiac isoform, Nav1.5, displays the highest sensitivity to mexiletine, followed by the skeletal muscle isoform (Nav1.4) and the neuronal isoform (Nav1.2).[5][14][15] This differential sensitivity is attributed to subtle differences in the amino acid composition of the binding site and the surrounding pore region among the isoforms.[5][11][14] For instance, the lower affinity of mexiletine for Nav1.2 in the open state is due to the drug being located further away from the critical phenylalanine residue compared to its position in Nav1.4 and Nav1.5.[5]

A Dynamic Interaction: State-Dependent Binding

The modulated receptor hypothesis provides the theoretical framework for understanding the use-dependent block of VGSCs by mexiletine.[10] This hypothesis posits that the affinity of the drug for its binding site is dependent on the conformational state of the channel.

-

Resting State: In the resting state, at negative membrane potentials, the inner pore of the channel is constricted, limiting access of mexiletine to its binding site. Consequently, mexiletine has a low affinity for the resting state of the channel.[5]

-